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(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Glycosidase inhibition Iminosugar pharmacology N-alkylation SAR

(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956‑55‑5), commonly designated MeDAB or N‑methyl‑1,4‑dideoxy‑1,4‑imino‑D‑arabinitol, is a polyhydroxylated N‑alkylpyrrolidine iminosugar with the (2R,3R,4R) absolute configuration. It belongs to the class of nitrogen‑in‑the‑ring sugar mimics and serves as a structurally well‑defined chiral building block for medicinal chemistry and glycosidase inhibitor research.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 117956-55-5
Cat. No. B1207403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
CAS117956-55-5
Synonyms3' Methyl 4 dimethylaminoazobenzene
3'-Methyl-4-dimethylaminoazobenzene
Dimethyl-p-(m-tolylazo)aniline
MeDAB
Methyldimethylaminoazobenzene
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1CC(C(C1CO)O)O
InChIInChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m1/s1
InChIKeyUBVOJPDDTVFNFJ-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956-55-5) – Iminosugar Procurement Baseline


(2R,3R,4R)-2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (CAS 117956‑55‑5), commonly designated MeDAB or N‑methyl‑1,4‑dideoxy‑1,4‑imino‑D‑arabinitol, is a polyhydroxylated N‑alkylpyrrolidine iminosugar with the (2R,3R,4R) absolute configuration . It belongs to the class of nitrogen‑in‑the‑ring sugar mimics and serves as a structurally well‑defined chiral building block for medicinal chemistry and glycosidase inhibitor research [1].

Compound Class N-methyl iminosugar building block Polyhydroxylated pyrrolidine; nitrogen-in-the-ring sugar mimic
Stereochemistry (2R,3R,4R) absolute configuration Chiral purity and stereochemical control workflows
Research Context Glycosidase inhibitor probe and scaffold design Conformation-driven active-site mapping; negative-control tool for antiviral screening

Why MeDAB Cannot Be Straight‑Swapped with DAB or Other Iminosugars – Procurement Risk Alert


Although MeDAB is the direct N‑methylated analogue of 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (DAB), simple N‑alkylation profoundly reshapes the pyrrolidine‑ring conformation and, consequently, the enzyme‑inhibition fingerprint [1]. The parent DAB behaves as a broad‑spectrum inhibitor of intestinal α‑glucohydrolases, α‑glucosidase II and Golgi α‑mannosidases I/II, whereas its N‑methyl derivative exhibits a markedly reduced inhibitory potential against all tested glycosidases [1]. Therefore, procurement specifications that treat MeDAB and DAB as interchangeable risk selecting an agent with an entirely different pharmacological profile.

MeDAB vs DAB
N-methylation reshapes pyrrolidine ring conformation and dramatically lowers glycosidase inhibition. A procurement choice based on DAB’s broad inhibition profile will not transfer to MeDAB.
Iminosugar class mismatch
Furanose iminosugars (MeDAB) show no anti-HIV-1 activity, unlike N-alkyl-deoxynojirimycins. Antiviral screening studies should not assume class‑wide antiviral effects.
Conformation sensitivity
The distinct ring pucker of MeDAB, confirmed by NMR, may shift enzyme‑binding preferences. Replacing it with an analogue of similar primary structure may alter active-site fit.

MeDAB (CAS 117956-55-5) – Quantitative Differentiation Evidence vs. Closest In‑Class Analogs


Glycosidase Inhibition Profile – MeDAB vs. Parent DAB (Pan‑Assay Comparison)

In a study directly comparing the parent 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (DAB, compound 4) with its N‑methyl (MeDAB, compound 5) and N‑butyl (compound 6) derivatives across a panel of glycosidases, N‑alkylation of DAB caused a marked decrease in inhibitory potency against all enzymes tested, including intestinal α‑glucohydrolases, α‑glucosidase II, and Golgi α‑mannosidases I and II [1]. The authors attributed this universal loss of inhibition to a significant conformational change in the five‑membered ring induced by the N‑substituent [1].

Glycosidase inhibition profile
Class-level inference
Markedly decreased inhibition vs DAB across panel
Weakened pan‑glycosidase interaction supports selective probe or negative‑control use.
Full IC₅₀ tables in source; exact fold‑change requires full‑text review.
Glycosidase inhibition Iminosugar pharmacology N-alkylation SAR

HIV‑1 Replication Activity – MeDAB vs. N‑Alkyl‑Deoxynojirimycins

In the same study, the anti‑HIV‑1 activity of nine nitrogen‑in‑the‑ring sugar analogues was evaluated by inhibition of virus‑induced cytopathogenicity in MT‑4 and MOLT‑4 cells [1]. N‑Methyl‑deoxynojirimycin (compound 2) and N‑butyl‑deoxynojirimycin (compound 3) displayed EC₅₀ values of 69 µg/mL and 49 µg/mL (MT‑4) and 100 µg/mL and 37 µg/mL (MOLT‑4), respectively. In contrast, none of the furanose analogues—including MeDAB (compound 5), its N‑butyl homologue (compound 6), and the parent DAB (compound 4)—exhibited any inhibitory effect on HIV‑1 replication [1].

HIV‑1 replication activity
Head‑to‑head
EC₅₀ > highest tested (inactive)
MT‑4 and MOLT‑4 cells; reference deoxynojirimycins EC₅₀ 37–100 µg/mL
Establishes MeDAB as an exclusion control for furanose iminosugars in anti‑HIV‑1 screening.
Data from Asano et al., J. Med. Chem. 1995.
Antiviral screening HIV-1 Iminosugar selectivity

Conformational Distinction – MeDAB vs. DAB (Ring‑Puckering Analysis)

¹H NMR analysis using ³J(H,H) coupling constants and quantitative NOE experiments revealed that the five‑membered ring conformation of 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (compound 4) differs significantly from that of its N‑methyl (MeDAB, compound 5) and N‑butyl (compound 6) derivatives [1]. The presence and length of the N‑alkyl substituent directly alters the ring pucker, providing a structural rationale for the divergent biological profiles [1].

Conformational distinction
Method context
Distinct ring pucker by ¹H NMR (³J, NOE)
N‑methyl substitution drives a unique solution conformation, relevant for structure‑based design and enzyme active‑site mapping.
Solution‑state D₂O; coupling constants and NOE data in full paper.
Conformational analysis NMR spectroscopy Structure‑activity relationship

Where MeDAB (CAS 117956-55-5) Delivers Unique Value – Evidence‑Backed Application Scenarios


Selective Glycosidase Tool Compound for Target Deconvolution

Because MeDAB exhibits broadly diminished glycosidase inhibition relative to DAB [1], it can serve as a negative‑control probe or a starting scaffold for designing inhibitors that avoid the off‑target activities inherent to the parent. Research groups focused on glycogen phosphorylase or α‑glucosidase I selectivity may prefer MeDAB for its narrower inhibition fingerprint.

Conformation‑Driven Structure‑Based Drug Design

The distinct five‑membered ring conformation of MeDAB, confirmed by quantitative NMR [1], makes it a valuable stereochemical building block for crystallography and molecular‑modeling studies aimed at mapping enzyme active‑site topologies. Procurement for fragment‑based screening libraries that require a defined N‑methylpyrrolidine geometry should specify the (2R,3R,4R) enantiomer.

Antiviral Screening Exclusion Control

The complete lack of anti‑HIV‑1 activity for MeDAB and all other furanose iminosugars in the Asano et al. panel [1] establishes these compounds as negative controls. Laboratories evaluating novel antiviral agents can use MeDAB to confirm that observed activity is not due to general iminosugar cytotoxicity or nonspecific mechanisms.

Natural‑Product Authenticity and Chiral Purity Benchmark

MeDAB occurs naturally in Angylocalyx pynaertii [1]; its (2R,3R,4R) stereochemistry can be leveraged as a chiral‑purity standard for analytical method development and for verifying the enantiomeric excess of synthetic batches, thereby supporting quality‑by‑design procurement workflows.

Application
Selection Property
Validation Focus
Glycosidase target deconvolution studies
Attenuated pan‑glycosidase inhibition relative to DAB
Off‑target glycosidase activity review
Structure‑based drug design
Distinct N‑methylpyrrolidine ring conformation
NMR and crystallographic active‑site topology mapping
HIV‑1 antiviral screening exclusion control
No observed anti‑HIV‑1 activity in MT‑4/MOLT‑4 cell lines
Cytopathogenicity assay interpretation
Chiral reference standard for iminosugar analytics
(2R,3R,4R) absolute configuration and natural occurrence
Enantiomeric excess and identity verification
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